Fenthion Sulfoxide-d6
Description
Significance of Organophosphorus Insecticide Metabolites in Environmental and Biological Systems
Organophosphorus insecticides, a major class of pesticides used globally, undergo metabolic transformation in various environmental and biological systems. nih.gov The resulting metabolites are often of significant interest for several reasons:
Toxicity: Metabolites can sometimes be more toxic than the parent compound. For instance, the oxidative metabolites of Fenthion (B1672539), such as fenthion oxon sulfoxide (B87167) and fenthion oxon sulfone, are considerably more toxic than Fenthion itself. mdpi.com
Persistence and Mobility: The physical and chemical properties of metabolites can differ from the parent insecticide, affecting their persistence in soil and water and their potential to leach into groundwater. pic.intepa.gov For example, metabolites of Fenthion have been shown to be more mobile in soil than Fenthion itself. apvma.gov.au
Biomonitoring: The presence of specific metabolites in biological samples, such as urine, serves as a reliable biomarker for assessing human exposure to organophosphate pesticides. mdpi.com
Role of Deuterated Analogs in Advanced Chemical and Biological Research
Deuterated analogs, also known as isotopically labeled compounds, are powerful tools in modern analytical chemistry and various research fields. clearsynth.compubcompare.ai In these compounds, one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612). This substitution offers several key advantages in research:
Internal Standards in Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS). clearsynth.compubcompare.ai Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration to improve the accuracy and precision of quantification. clearsynth.compubcompare.airesolvemass.ca They help to correct for variations in sample preparation and instrument response. clearsynth.com
Metabolic and Pharmacokinetic Studies: The isotopic label allows researchers to trace the metabolic fate of a compound within a biological system. By administering the deuterated analog, scientists can distinguish the administered compound and its metabolites from the naturally occurring (endogenous) forms.
Reaction Mechanism Studies: In chemical research, deuterated compounds help elucidate reaction pathways and mechanisms.
The use of deuterated standards, such as Fenthion Sulfoxide-d6, has revolutionized the ability to conduct highly sensitive and specific analyses, particularly in complex matrices like environmental samples and biological fluids. clearsynth.comresolvemass.ca
Rationale for Dedicated Studies on this compound
The specific focus on this compound stems from its direct utility in studying its non-deuterated form, Fenthion sulfoxide. As a major metabolite of Fenthion, accurate detection and quantification of Fenthion sulfoxide are essential for environmental monitoring and toxicological risk assessment. mdpi.comepa.gov
This compound serves as an ideal internal standard for analytical methods like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which is used for the simultaneous analysis of Fenthion and its metabolites in various samples. nih.gov The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium, typically in the methoxy (B1213986) groups. sigmaaldrich.comscbt.com This mass difference allows for clear differentiation between the standard and the native metabolite during analysis, leading to more reliable and accurate data.
The development and use of this compound are therefore driven by the need for precise analytical methodologies to support regulatory compliance, environmental protection, and a deeper understanding of the biological impact of Fenthion exposure.
Interactive Data Table: Properties of Fenthion and its Metabolites
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Acute Oral LD50 (male rats, mg/kg) |
| Fenthion | C10H15O3PS2 | 278.33 | 220 mdpi.com |
| Fenthion sulfoxide | C10H15O4PS2 | 294.33 | - |
| Fenthion sulfone | C10H15O5PS2 | 310.33 | - |
| Fenthion oxon | C10H15O4PS | 262.26 | - |
| Fenthion oxon sulfoxide | C10H15O5PS | 278.26 | 30 mdpi.com |
| Fenthion oxon sulfone | C10H15O6PS | 294.26 | 50 mdpi.com |
| This compound | C10H9D6O4PS2 | 300.36 scbt.com | - |
Properties
Molecular Formula |
C₁₀H₉D₆O₄PS₂ |
|---|---|
Molecular Weight |
300.36 |
Synonyms |
Phosphorothioic Acid O,O-Dimethyl O-[3-Methyl-4-(methylsulfinyl)phenyl] Ester-d6; Phosphorothioic Acid O,O-Dimethyl O-[4-(Methylsulfinyl)-m-tolyl] Ester-d6; Fensulfoxide-d6; Fenthionsulfoxide-d6; Mesulfenfos-d6; Mesulfenphos-d6; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies
Deuterium (B1214612) Incorporation Strategies for Fenthion (B1672539) Sulfoxide-d6
The primary strategy for synthesizing Fenthion Sulfoxide-d6 involves the use of deuterated methanol (B129727) (CD₃OD) as the source of the isotopic label. This approach ensures the specific incorporation of deuterium at the two methoxy (B1213986) groups attached to the phosphorus atom.
The synthesis commences with a suitable precursor that can be readily reacted with a deuterated reagent. A common pathway involves the reaction of a thiophosphoryl chloride derivative with deuterated methanol.
A plausible synthetic route starts with O,O-bis(trimethylsilyl) phosphorodithioate, which is then reacted with a suitable organometallic reagent to introduce the 3-methyl-4-(methylthio)phenyl group. Subsequent reaction with a chlorinating agent would yield the corresponding thiophosphoryl chloride. This intermediate is then reacted with deuterated methanol (CD₃OD) in the presence of a base to form Fenthion-d6. Finally, controlled oxidation of the sulfide (B99878) group to a sulfoxide (B87167) yields the target molecule, this compound.
Table 1: Key Reactants and their Roles in the Synthesis of this compound
| Reactant | Role |
| 3-methyl-4-(methylthio)phenol | Starting material for the aromatic portion of the molecule |
| Thiophosphoryl chloride | Provides the phosphorothioate (B77711) backbone |
| Deuterated Methanol (CD₃OD) | Source of deuterium for isotopic labeling |
| Oxidizing Agent (e.g., m-CPBA) | Converts the sulfide to a sulfoxide |
The efficiency of the deuteration step is critical for achieving high isotopic enrichment. The reaction conditions, including temperature, reaction time, and the choice of base, are carefully optimized to maximize the incorporation of deuterium and minimize side reactions. The use of a non-protic solvent is essential to prevent isotopic dilution from solvent protons. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Purification and Spectroscopic Characterization of Deuterated Analogs
Following synthesis, a rigorous purification process is employed to isolate this compound from unreacted starting materials, byproducts, and any unlabeled or partially labeled species. Subsequent spectroscopic analysis is crucial to confirm the identity, purity, and isotopic enrichment of the final product.
Mass spectrometry (MS) is the primary technique used to confirm the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, confirming the incorporation of six deuterium atoms. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for this purpose, providing both chromatographic separation and mass analysis. The mass spectrum of this compound will show a molecular ion peak (M+) that is six mass units higher than that of the unlabeled compound. The isotopic distribution pattern can be analyzed to calculate the percentage of deuteration.
Table 2: Expected Mass Spectrometry Data for Fenthion Sulfoxide and this compound
| Compound | Molecular Formula | Exact Mass (M) | m/z of [M+H]⁺ |
| Fenthion Sulfoxide | C₁₀H₁₅O₄PS₂ | 294.0149 | 295.0227 |
| This compound | C₁₀H₉D₆O₄PS₂ | 300.0526 | 301.0604 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and confirms the position of the deuterium labels. While ¹H NMR is used to verify the absence of protons in the methoxy groups, ³¹P NMR is also a valuable tool for characterizing organophosphorus compounds.
For purity assessment beyond basic identification, ¹H NMR spectroscopy is conducted in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6). unn.edu.ngwashington.edu The ¹H NMR spectrum of highly pure this compound would be expected to show the characteristic signals for the aromatic and methyl protons of the 3-methyl-4-(methylsulfinyl)phenyl group, while the signal corresponding to the O-methyl protons (typically around 3.7 ppm) would be significantly diminished or absent. The integration of any residual O-methyl proton signal against the aromatic protons can be used to quantify the isotopic purity.
³¹P NMR spectroscopy provides information about the chemical environment of the phosphorus atom. The spectrum of this compound in DMSO-d6 would show a single resonance, and its chemical shift would be indicative of the phosphorothioate sulfoxide structure.
Derivatization Approaches for Enhanced Research Applications
For certain analytical applications, particularly gas chromatography, derivatization of Fenthion Sulfoxide may be necessary to improve its volatility and thermal stability. While analyzing fenthion sulfoxides by GC can be challenging due to potential oxidation to the sulfone form in the injector port, derivatization can mitigate this issue. nih.gov
One potential derivatization approach is silylation, which involves reacting the molecule with a silylating agent to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. However, as Fenthion Sulfoxide does not have a readily available active hydrogen, this method may not be directly applicable.
Another approach could involve a chemical reduction of the sulfoxide back to the more thermally stable sulfide (fenthion) prior to GC analysis. This would, however, result in the loss of information about the original sulfoxide concentration.
Alternatively, methylation of the sulfoxide group could be explored to enhance its thermal stability for GC analysis. mdpi.com This would involve reacting the sulfoxide with a methylating agent. The resulting derivatized product would have a different retention time and mass spectrum, which would need to be characterized for accurate analysis. Such derivatization strategies can improve chromatographic performance and detection sensitivity in complex sample matrices. drawellanalytical.com
Advanced Analytical Methodologies and Applications
Mass Spectrometry-Based Quantification of Fenthion (B1672539) Metabolites
Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective analysis of pesticide residues. When coupled with liquid chromatography, it provides a robust platform for quantifying Fenthion and its degradation products in complex matrices.
In quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging due to matrix effects, where co-eluting substances from the sample can suppress or enhance the ionization of the target analyte. nih.govlcms.cz The use of an isotopically labeled internal standard, such as Fenthion Sulfoxide-d6, is a highly effective strategy to mitigate these issues. lcms.cz
This compound is an ideal internal standard for the quantification of Fenthion Sulfoxide (B87167) because it shares nearly identical physicochemical properties with the native analyte. It co-elutes chromatographically and experiences similar ionization suppression or enhancement effects in the MS source. However, because it has a different mass due to the deuterium (B1214612) labels, the mass spectrometer can distinguish it from the non-labeled analyte. By adding a known concentration of this compound to both the calibration standards and the unknown samples, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement corrects for variations in sample preparation, injection volume, and matrix-induced signal fluctuations, leading to significantly more accurate and reliable results. lcms.cz This approach is a common strategy to compensate for matrix effects, which are frequently observed when analyzing Fenthion and its metabolites in various agricultural products. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique recognized for its high accuracy and metrological traceability. mdpi.comepa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched or altered version of the analyte (e.g., this compound) to a sample containing the native analyte (Fenthion Sulfoxide). epa.gov
After the labeled standard is added, it is crucial to achieve complete isotopic equilibration—thorough mixing and homogenization—between the standard and the native analyte in the sample. epa.gov Following equilibration, the sample is processed and analyzed by a mass spectrometer. The instrument measures the altered isotope ratio of the element or molecule. epa.gov Since the amount of added labeled standard is known, the concentration of the native analyte in the original sample can be calculated directly from this new ratio.
A significant advantage of IDMS is that after the equilibration step, any loss of the analyte during subsequent sample preparation or analysis steps will not affect the accuracy of the measurement, as both the native and labeled forms will be lost in the same proportion, leaving the critical isotope ratio unchanged. epa.govepa.gov This makes IDMS exceptionally robust and reliable for quantifying analytes in complex matrices where quantitative recovery can be challenging.
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Quadrupole Time-of-Flight (QTOF), is a powerful tool for the identification and structural elucidation of metabolites. nih.govnih.gov For Fenthion and its transformation products, HRMS provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov
This high mass accuracy enables the confident determination of the elemental composition of a detected ion, which is a critical step in identifying an unknown metabolite. nih.govthermofisher.com For instance, HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. This capability is essential for unambiguously identifying metabolites in complex biological or environmental samples. thermofisher.com
In the context of Fenthion, researchers have used UHPLC-QTOF-MS to confirm the presence of its metabolites in produce like oranges. nih.gov The technique facilitates metabolite profiling by detecting potential transformation products and provides structural information through the analysis of fragmentation patterns in MS/MS mode. nih.govnih.gov The combination of precise mass measurement of both the precursor ion and its product ions provides a high degree of confidence in the structural assignment of the metabolites. nih.gov
Chromatographic Separation Techniques for this compound and Related Compounds
The separation of this compound and its related compounds from complex sample matrices and from each other is a prerequisite for accurate quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes.
Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred method for the simultaneous analysis of Fenthion and its five major metabolites, including Fenthion Sulfoxide. nih.govresearchgate.net The optimization of a UHPLC method is critical for achieving good separation, peak shape, and sensitivity.
Key parameters for optimization include the mobile phase composition and the stationary phase of the column. For the analysis of Fenthion and its metabolites, a mobile phase consisting of water and methanol (B129727), both containing 0.1% formic acid, has been shown to provide the best signal intensities for most of the target compounds in positive electrospray ionization mode. nih.govresearchgate.net The addition of formic acid aids in the protonation of the analytes, enhancing their signal in the mass spectrometer. System suitability is monitored by assessing the reproducibility of retention times, which should show minimal deviation across different matrices to ensure the method's robustness. nih.gov
The following table presents recovery data from a validated UHPLC-MS/MS method for Fenthion metabolites in various food matrices, demonstrating the effectiveness of the optimized chromatographic and extraction (QuEChERS) method. nih.gov
| Compound | Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Fenthion Sulfoxide | Brown Rice | 0.01 | 100.3 | 4.5 |
| Chili Pepper | 0.1 | 102.7 | 1.8 | |
| Orange | 0.2 | 116.0 | 4.8 | |
| Fenthion Sulfone | Brown Rice | 0.01 | 90.7 | 10.1 |
| Chili Pepper | 0.1 | 96.9 | 3.5 | |
| Orange | 0.2 | 116.2 | 2.9 | |
| Fenthion Oxon Sulfoxide | Brown Rice | 0.01 | 93.3 | 10.1 |
| Chili Pepper | 0.1 | 93.3 | 1.8 | |
| Orange | 0.2 | 114.0 | 2.3 |
This table is generated based on data reported in scientific literature. nih.gov
While Gas Chromatography (GC) is a powerful technique for many pesticides, it presents significant challenges for the analysis of Fenthion's sulfoxide metabolites. nih.gov Fenthion itself is thermally stable, but compounds containing a sulfoxide group are often thermally labile. nih.govmdpi.com
Specifically, Fenthion Sulfoxide can be easily oxidized and converted into Fenthion Sulfone in the high-temperature environment of a standard GC injection port. nih.gov This thermal degradation leads to an inaccurate quantification of Fenthion Sulfoxide, as it would be underestimated, while Fenthion Sulfone might be overestimated. This makes direct GC analysis of Fenthion Sulfoxide unreliable. Although some GC-based methods have been developed for Fenthion and its metabolites, the thermal lability of the sulfoxide remains a critical consideration that often leads analysts to prefer LC-based methods for these specific compounds. nih.govnih.gov
Sample Preparation Strategies for Complex Matrices
The accurate quantification of pesticide residues like fenthion sulfoxide from intricate matrices such as crops, soil, or water necessitates robust sample preparation to isolate the analyte from interfering compounds. The choice of extraction method is crucial for obtaining high recovery rates and minimizing matrix effects.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a preferred technique for preparing diverse sample matrices for pesticide residue analysis. nih.gov Specifically, a citrate-buffered QuEChERS protocol has demonstrated high efficiency for the simultaneous extraction of fenthion and its five metabolites, including fenthion sulfoxide, from various crops. nih.govresearchgate.net
This method involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts. Research has shown that the citrate-buffered version provides a stable pH environment, which is crucial for preventing the degradation of pH-sensitive pesticides during extraction. researchgate.net For fenthion sulfoxide, the buffered QuEChERS method consistently yields recoveries that meet the stringent validation criteria set by regulatory bodies like the DG SANTE guidelines (70–120% recovery with a relative standard deviation [RSD] of ≤20%). nih.gov In contrast, non-buffered methods have shown tendencies to produce overestimated results for fenthion sulfoxide in certain matrices, such as soybeans, failing to meet validation criteria. nih.govresearchgate.net
The effectiveness of the citrate-buffered QuEChERS method for fenthion sulfoxide across different complex matrices is highlighted in the following table.
Table 1: Recovery of Fenthion Sulfoxide using Citrate-Buffered QuEChERS in Various Food Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Brown Rice | 0.1 | 98.5 | <15 |
| Chili Pepper | 0.1 | 105.2 | <15 |
| Orange | 0.1 | 101.0 | <15 |
| Potato | 0.1 | 116.0 | <15 |
Data synthesized from a study on fenthion and its metabolites. The study reported RSDs below 15.1% for all compounds across all matrices and spike levels. nih.gov
Matrix effects, characterized by the suppression or enhancement of the analyte signal due to co-extracted compounds, are a significant challenge in quantitative analysis, especially with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org For fenthion sulfoxide and its related compounds, significant signal suppression has been observed across all tested food matrices, including brown rice, chili pepper, orange, potato, and soybean. nih.gov The orange matrix, in particular, showed the highest degree of signal suppression. nih.gov
Several strategies are employed to compensate for these effects:
Matrix-Matched Calibration: This is a common approach where calibration standards are prepared in a blank matrix extract that is free of the analyte. nih.gov This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov This method was deemed necessary to produce accurate quantitative results for fenthion metabolites. nih.gov
Use of Isotope-Labeled Internal Standards: The most effective strategy for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard, such as this compound. clearsynth.com Because this compound is chemically identical to the target analyte, it co-elutes and experiences the same ionization suppression or enhancement in the mass spectrometer's source. scispace.com By calculating the ratio of the analyte's response to the internal standard's response, variability from matrix effects and other procedural steps can be effectively normalized, significantly improving the precision and accuracy of the results. lcms.cz
Method Validation and Quality Control Procedures for Deuterated Standards
For an analytical method to be considered reliable, it must undergo a thorough validation process. When using deuterated standards like this compound, specific validation parameters and quality control measures are essential to ensure the integrity of the data.
Method validation demonstrates that a procedure is fit for its intended purpose. nist.gov Key performance characteristics that must be evaluated include accuracy, precision, linearity, limit of quantification (LOQ), and specificity. nist.govujaen.es Regulatory guidelines, such as those from the EU SANTE, provide clear acceptance criteria for these parameters in pesticide residue analysis. lcms.cz
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed through spike-recovery experiments. | 70-120% |
| Precision (RSD) | The degree of agreement among individual measurements, expressed as Relative Standard Deviation (RSD). | ≤ 20% |
| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | ≥ 0.99 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Defined based on method sensitivity and regulatory requirements. |
Criteria based on common regulatory guidelines such as EU SANTE. nih.govlcms.cz
Quality control (QC) procedures are the ongoing measures taken to ensure the method remains valid and reliable during routine use. For deuterated standards, these procedures are critical:
Purity and Identity Verification: "Pure" standards of analytes and internal standards must be of known purity. ujaen.eseurl-pesticides.eu It is imperative to source this compound from reputable suppliers who provide a Certificate of Analysis detailing its chemical purity and isotopic enrichment.
Proper Storage: Standards must be stored according to the supplier's instructions to prevent degradation and maintain their certified concentration. eurl-pesticides.eu
Calibration Verification: The concentration of stock and working standard solutions must be accurately prepared and recorded, correcting for the purity of the starting material. eurl-pesticides.eu These solutions must be indelibly labeled and stored appropriately to ensure their stability over time.
System Suitability: Before running a batch of samples, the analytical system's performance is checked to ensure it meets predefined criteria for factors like peak shape, retention time, and signal intensity, confirming that both the analyte and the deuterated standard are detected properly.
By implementing these rigorous sample preparation, matrix effect mitigation, validation, and quality control strategies, this compound can be effectively used to achieve the highest level of accuracy and precision in the analysis of its target analyte.
Environmental Fate and Transformation Dynamics
Abiotic Degradation Pathways of Fenthion (B1672539) Sulfoxide (B87167)
Abiotic degradation involves non-biological processes, including the action of sunlight (photolysis), water (hydrolysis), and chemical oxidation, which are significant in the transformation of Fenthion Sulfoxide in the environment.
Photodegradation is a key pathway for the breakdown of Fenthion and its metabolites in the environment. The parent compound, Fenthion, is susceptible to photolysis, readily transforming into Fenthion Sulfoxide upon exposure to sunlight, particularly UVB irradiation. jst.go.jpresearchgate.net
Research indicates that Fenthion Sulfoxide itself undergoes photolysis, although at a considerably slower rate than the parent compound, making it more stable in the presence of light. jst.go.jp In a study on the persistence of Fenthion and its photooxidation product in estuarine waters, the half-life of Fenthion Sulfoxide under sunlight was reported to be 6.9 days. acs.org The primary mechanism involves the absorption of UV radiation, which can lead to the oxidation of the sulfoxide group, potentially forming Fenthion Sulfone, or cleavage of the phosphate (B84403) ester bond. The slower degradation rate of the sulfoxide compared to the parent pesticide suggests it can persist in sunlit aquatic environments for a period. jst.go.jp
| Environmental Compartment | Condition | Reported Half-life (t½) | Notes |
|---|---|---|---|
| Estuarine Water | Sunlight | 6.9 days | Demonstrates moderate persistence under natural light conditions. acs.org |
| Liquid-phase (Lab) | UVB/UVC Irradiation | Slower than Fenthion | Identified as a more stable oxidative photolysis product compared to the parent compound. jst.go.jp |
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of Fenthion Sulfoxide to hydrolysis is highly dependent on the pH and temperature of the surrounding aqueous environment.
Studies have shown that Fenthion Sulfoxide is relatively stable in neutral aqueous media at ambient temperatures. acs.org However, its degradation accelerates with increasing pH and temperature. The primary hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or a neutral water molecule on the phosphorus atom, leading to the cleavage of the P-O-aryl bond. This process results in the formation of phenol (B47542) derivatives, specifically 3-methyl-4-methylsulfinylphenol. acs.org
Detailed kinetic studies have quantified the hydrolytic half-lives of Fenthion Sulfoxide under various conditions, as summarized in the table below.
| Temperature (°C) | pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
|---|---|---|---|
| 25 | 7 | 0.0157 | 44.1 |
| 25 | 9 | 0.0210 | 33.0 |
| 50 | 7 | 0.143 | 4.85 |
| 50 | 9 | 0.262 | 2.65 |
| 65 | 7 | 0.510 | 1.36 |
| 65 | 9 | 1.15 | 0.60 |
Data sourced from Wang et al. (2000). acs.org
Oxidation is a fundamental transformation process for Fenthion and its derivatives in the environment. The initial oxidation of the thioether group in Fenthion leads to the formation of Fenthion Sulfoxide. researchgate.net This reaction can be mediated by photochemically produced reactive oxygen species, such as hydroxyl radicals (OH•), in the atmosphere and aquatic systems. researchgate.net
Fenthion Sulfoxide can undergo further oxidation in environmental compartments. The sulfoxide moiety can be oxidized to form Fenthion Sulfone, another major metabolite. nih.govfao.org This successive sulfoxidation is a recognized metabolic characteristic for thioether-containing compounds in animals, plants, and soil microorganisms. researchgate.net In the atmosphere, particulate-bound Fenthion and its metabolites are subject to degradation initiated by OH radicals, which represents a significant oxidative removal process. researchgate.net
Biotic Degradation Mechanisms and Microbial Interventions
Biotic degradation, driven by microorganisms, is a crucial pathway for the dissipation of pesticides and their metabolites in soil and water.
Microorganisms in soil and aquatic environments play a significant role in the transformation of Fenthion. In non-sterile soil, Fenthion is microbially degraded, with Fenthion Sulfoxide being a major product, accounting for up to 34% of the transformation. fao.org This indicates that soil microbes actively oxidize the parent compound.
The biotransformation of Fenthion and Fenthion Sulfoxide is mediated by specific microbial enzymes. While much of the detailed enzymatic research has been conducted in animal systems, it provides a model for the pathways likely utilized by environmental microorganisms. In fish and rats, the oxidation of Fenthion to Fenthion Sulfoxide is catalyzed by cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMO). nih.govnih.gov Conversely, the reduction of Fenthion Sulfoxide back to Fenthion is catalyzed by aldehyde oxidase. nih.gov
It is well-established that environmental microorganisms, including bacteria and fungi, possess analogous enzyme systems, particularly CYPs, which are instrumental in degrading a wide range of xenobiotic compounds, including pesticides. mdpi.com Microbial degradation of organophosphorus compounds often involves two primary types of enzymatic reactions: oxidation and hydrolysis. The oxidation of the thioether group to a sulfoxide is a common first step. mdpi.com Subsequently, hydrolases, such as phosphotriesterases, can cleave the ester bonds in the molecule, leading to its detoxification and breakdown. nih.gov The specific enzymes and kinetics can vary significantly depending on the microbial species and environmental conditions like moisture, temperature, and nutrient availability. mdpi.com
Tracing Bioremediation Pathways with Fenthion Sulfoxide-d6
This compound is an essential analytical tool for tracing the biotransformation and bioremediation of its parent compound, fenthion. Fenthion, an organophosphate insecticide, degrades in the environment into several metabolites, with fenthion sulfoxide and fenthion sulfone being the predominant forms found in plants. nih.gov Studies on the degradation of fenthion on grapes, for example, have shown that it is very quickly transformed into fenthion sulfoxide. researchgate.net In one study, this transformation accounted for as much as 89% of the parent compound's dissipation. researchgate.net
The use of a deuterated standard like this compound is critical in laboratory and field studies to accurately quantify the formation and subsequent degradation of the fenthion sulfoxide metabolite. By spiking a sample with a known concentration of this compound, researchers can use methods like mass spectrometry to differentiate the standard from the non-labeled metabolite formed during the experiment. This allows for precise measurement of the rate of biotransformation.
Research has also identified biotransformation pathways in aquatic organisms. In rainbow trout, for instance, fenthion can be metabolized in the liver and gills, leading to the formation of fenthion sulfoxide enantiomers. researchgate.net Such studies are fundamental to understanding how different organisms process and detoxify or activate the parent compound. Tracing these pathways, aided by labeled standards, helps build a complete picture of the insecticide's fate in a given ecosystem.
Environmental Partitioning and Mobility Studies
The partitioning and mobility of a pesticide and its metabolites determine their distribution in the environment, including their potential to contaminate soil and water resources.
Adsorption and Desorption Characteristics in Soil and Sediment
Adsorption to soil and sediment is a key process that influences a chemical's mobility, persistence, and bioavailability. nih.gov For the parent compound, fenthion, studies indicate that it adsorbs fairly strongly to soil particles. orst.edu This strong adsorption limits its movement and potential for leaching. orst.edu
Table 1: Key Factors Influencing Pesticide Adsorption in Soil This table is generated based on general principles of pesticide-soil interaction.
| Factor | Influence on Adsorption | Rationale |
|---|---|---|
| Soil Organic Carbon (OC) Content | High OC increases adsorption | Provides surfaces for hydrophobic compounds to bind to. nih.govmdpi.com |
| Clay Content | High clay content increases adsorption | Clay minerals have a large surface area and charged sites for binding. nih.gov |
| Soil pH | Variable | Can affect the chemical speciation of the pesticide and the surface charge of soil particles. oregonstate.edu |
| Pesticide Water Solubility | Lower solubility increases adsorption | Less soluble compounds prefer to associate with the solid phase (soil) rather than the liquid phase (water). oregonstate.edu |
Leaching Potential of Transformation Products
Leaching is the process by which pesticides move through the soil profile with water, potentially contaminating groundwater. The leaching potential is inversely related to the compound's tendency to adsorb to soil particles. oregonstate.edu
Given that the parent compound, fenthion, adsorbs strongly to soil, it is considered unlikely to leach through the soil profile. orst.edu Consequently, its primary transformation products, such as fenthion sulfoxide, are also expected to have limited mobility. Strong adsorption to soil particles effectively immobilizes the compounds, retaining them in the upper soil layers where they are more likely to be degraded by microbial activity or other processes. oregonstate.edu
Persistence and Half-Life Determination in Diverse Environmental Matrices
Persistence, often expressed as a half-life, is the time it takes for 50% of a chemical to break down in the environment. orst.edu It is a critical factor in assessing the long-term environmental risk of a pesticide and its metabolites.
Fenthion is considered to be of moderate persistence in soil, with an average field half-life of 34 days under most conditions. orst.edu This places it in the moderately persistent category (half-life of 30 to 100 days). oregonstate.edu In aquatic environments, its breakdown is slower; one study found that 50% of applied fenthion remained in river water after two weeks. orst.edu
Research on fenthion's transformation highlights the persistence of its metabolites. A study on grapes found that while fenthion itself broke down with a half-life of 5.6 to 7.6 days on the vines, it was rapidly converted to fenthion sulfoxide. researchgate.net This metabolite was observed to have a "much slower rate of decomposition," indicating greater persistence than the parent compound in that specific matrix. researchgate.net The concentration of fenthion sulfoxide first increased as the fenthion degraded and then decreased steadily as the sulfoxide itself began to break down. researchgate.net
Table 2: Persistence Data for Fenthion and its Transformation
| Compound | Environmental Matrix | Half-Life / Persistence Detail | Reference |
|---|---|---|---|
| Fenthion | Soil | ~34 days | orst.edu |
| Fenthion | River Water | 50% remaining after 2 weeks | orst.edu |
| Fenthion | Grapes (on vine) | 5.6 - 7.6 days | researchgate.net |
| Fenthion Sulfoxide | Grapes (on vine) | Forms rapidly from fenthion; has a much slower rate of decomposition than the parent compound. | researchgate.net |
Biotransformation and Metabolic Pathways in Model Systems Non Human
In Vitro Metabolic Studies Using Subcellular Fractions
In vitro studies utilizing subcellular fractions from various non-human model systems have been instrumental in elucidating the enzymatic processes involved in the metabolism of fenthion (B1672539) and its metabolites. These studies provide a detailed understanding of the specific enzymes responsible for the transformation of these compounds.
Cytochrome P450 and Flavin-Containing Monooxygenase-Mediated Oxidations
The initial oxidative metabolism of fenthion is a critical step in its biotransformation and is primarily mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO).
Research using rat liver microsomes has demonstrated that the oxidation of fenthion to fenthion sulfoxide (B87167) is catalyzed by both CYP and FMO enzymes. nih.govnih.gov The conversion of fenthion to its more toxic oxygen analog, fenthion oxon, is, however, predominantly carried out by CYP enzymes. tubitak.gov.tr
| Metabolic Reaction | Primary Enzyme System(s) | Key Metabolite Formed |
|---|---|---|
| Fenthion → Fenthion Sulfoxide | Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO) | Fenthion Sulfoxide |
| Fenthion → Fenthion Oxon | Cytochrome P450 (CYP) | Fenthion Oxon |
Aldehyde Oxidase-Mediated Reductions and Interconversion Dynamics
Interestingly, the metabolic pathway of fenthion is not unidirectional. In vitro studies have revealed a dynamic interconversion between fenthion and fenthion sulfoxide. The reduction of fenthion sulfoxide back to the parent compound, fenthion, has been observed in the presence of rat liver cytosol. nih.gov This reductive process is mediated by aldehyde oxidase, utilizing 2-hydroxypyrimidine (B189755) as an electron donor under anaerobic conditions. nih.gov This interconversion suggests a mechanism by which the biological activity of fenthion can be maintained within an organism. nih.gov
Conjugation Reactions and Metabolite Characterization
Following the initial oxidative and reductive transformations (Phase I metabolism), the resulting metabolites of fenthion can undergo further biotransformation through conjugation reactions (Phase II metabolism). These reactions typically increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov
In rats, a major metabolic pathway involves the hydrolysis of fenthion and its oxidized metabolites to their corresponding phenol (B47542) derivatives. These phenolic metabolites, including fenthion phenol, its sulfoxide, and sulfone, are then conjugated with either glucuronic acid or sulfate (B86663) before being excreted in the urine. fao.orgapvma.gov.au
Furthermore, studies in fish have highlighted the role of glutathione (B108866) S-transferase (GST) in the detoxification of fenthion. nih.gov This enzyme facilitates the conjugation of fenthion with glutathione, a key step in neutralizing its reactivity. nih.gov The significance of this pathway is underscored by the observation of tissue-specific and time-dependent disturbances in the glutathione redox status in fish exposed to fenthion. nih.gov
In Vivo Biotransformation in Non-Human Organisms (e.g., Fish, Insects, Plants, Laboratory Animals)
In vivo studies provide a more holistic view of the metabolic fate of fenthion and its metabolites within a complete biological system, accounting for absorption, distribution, metabolism, and excretion.
Metabolic Product Profiles and Identification
The biotransformation of fenthion in various non-human organisms leads to a range of metabolic products. In general, fenthion is metabolized to its sulfoxide and sulfone derivatives through the oxidation of the thioether group, and to its oxygen analog (oxon) by the conversion of the P=S group to P=O. nih.gov
Laboratory Animals (Rats): In rats, fenthion is readily oxidized to fenthion oxon and the sulfoxides and sulfones of both fenthion and fenthion oxon. fao.org The primary metabolites found in urine are fenthion phenol, its sulfoxide, and sulfone, along with their sulfate and glucuronide conjugates. fao.org In fatty tissues, residues of fenthion sulfoxide and fenthion sulfone have been identified. fao.org
Fish (Goldfish): When administered to goldfish, fenthion is metabolized to fenthion sulfoxide and fenthion oxon, which are then excreted into the water. nih.gov Interestingly, fenthion sulfone was not detected as a metabolite in this species. nih.gov When goldfish were directly exposed to fenthion sulfoxide, a small amount was reduced back to fenthion in the fish's body. nih.gov
Plants: In plants such as rice, fenthion is metabolized, and water-soluble metabolites are formed. orst.edu The predominant metabolites found in plants are generally fenthion sulfoxide and fenthion sulfone. nih.gov
| Organism | Identified Metabolites |
|---|---|
| Rats | Fenthion Oxon, Fenthion Sulfoxide, Fenthion Sulfone, Fenthion Oxon Sulfoxide, Fenthion Oxon Sulfone, Fenthion Phenol and its conjugates fao.org |
| Goldfish | Fenthion Sulfoxide, Fenthion Oxon nih.gov |
| Plants | Fenthion Sulfoxide, Fenthion Sulfone, Water-soluble metabolites orst.edunih.gov |
Kinetic Studies of Biotransformation Rates
The rate at which fenthion is biotransformed and eliminated from an organism is a key determinant of its potential for accumulation and toxicity.
In rats, the excretion of radiolabeled fenthion is rapid, with the majority of the administered dose being eliminated within the first 48 hours, primarily through the urine. apvma.gov.au A single dose of fenthion can have a prolonged effect, suggesting that it may be stored in body fat and released gradually for metabolism. tubitak.gov.trorst.edu
In aquatic environments, the half-life of fenthion in water can range from 2.9 to 21.1 days, with degradation being influenced by factors such as sunlight and microbial activity. wikipedia.org In soil, fenthion has a moderate persistence, with degradation occurring over four to six weeks. wikipedia.org
In goldfish, following administration of fenthion, 2.7% of the initial dose was excreted as unchanged fenthion, 3.4% as fenthion sulfoxide, and 2.5% as fenthion oxon within four days. nih.gov When fenthion sulfoxide was administered, about 70% of the dose was excreted unchanged within 24 hours. nih.gov
Mass Balance and Excretion Studies in Model Organisms
Mass balance and excretion studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Typically, these studies involve administering a labeled version of the compound to model organisms and tracking its passage through the body. The goal is to achieve a high percentage of recovery of the administered dose in excreta such as urine and feces.
While the metabolic transformation of Fenthion to its primary metabolite, Fenthion Sulfoxide, has been established in various organisms including rats and fish, specific mass balance and excretion data for Fenthion Sulfoxide-d6 are not available in the scientific literature. nih.govnih.gov Such a study would theoretically involve administering this compound and measuring the amount of the deuterated compound and its metabolites excreted over time. This would provide insights into its clearance and potential for bioaccumulation.
Table 1: Illustrative Mass Balance Data for a Hypothetical Compound in Rats (Note: Data is for exemplary purposes only and does not represent this compound)
| Time (hours) | % of Administered Dose in Urine (Cumulative) | % of Administered Dose in Feces (Cumulative) | Total % Recovered |
| 24 | 65.2 | 28.5 | 93.7 |
| 48 | 68.9 | 30.1 | 99.0 |
| 72 | 69.5 | 30.3 | 99.8 |
| 96 | 69.8 | 30.4 | 100.2 |
Isotope Effects in Metabolic Research Utilizing this compound
Deuterium-labeled compounds are invaluable tools in metabolic research for elucidating reaction mechanisms and quantifying metabolic pathways. researchgate.net The substitution of hydrogen with deuterium (B1214612) can lead to kinetic isotope effects and provides a distinct mass signature for tracing the fate of molecules.
Investigation of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For this compound, the presence of six deuterium atoms could potentially influence the rate of its further metabolism. Investigating the KIE could reveal whether the cleavage of a carbon-deuterium bond is a rate-determining step in any subsequent metabolic transformations. No studies investigating the KIE of this compound have been published.
Deuterium Labeling for Tracing Metabolic Fates and Mechanisms
The use of stable isotope-labeled compounds like this compound is a powerful technique for tracing metabolic pathways without the need for radioactive labels. nih.gov The deuterium atoms act as a label that can be detected by mass spectrometry, allowing researchers to follow the compound and its metabolites through complex biological systems. This approach can help to identify previously unknown metabolites and clarify metabolic pathways. While the use of isotope-labeled internal standards has been suggested as a way to improve the analytical detection of Fenthion and its metabolites, there are no available studies that have utilized this compound for the purpose of tracing its metabolic fate. nih.gov
Ecological Implications and Environmental Monitoring Methodologies
Exposure Assessment Strategies in Aquatic and Terrestrial Ecosystems
Exposure assessment is a critical component in evaluating the potential ecological risk of fenthion (B1672539) and its metabolites. brsmeas.org When applied to agricultural lands, fenthion can enter aquatic ecosystems through various transport mechanisms, including surface runoff, soil erosion, and atmospheric drift. sumitomo-chem.co.jp Its environmental behavior is complex, influenced by its low water solubility and its tendency to bind to soil and sediment particles. sumitomo-chem.co.jpherts.ac.uk The persistence of fenthion in soil and water is variable and depends on local environmental conditions. herts.ac.uk
In terrestrial ecosystems, exposure can occur from direct application, such as in mosquito control operations which may involve broad applications over residential areas. epa.gov Aquatic exposure pathways are also significant, as pesticides applied to land can be transported to nearby water bodies. sumitomo-chem.co.jp The dynamics of fenthion in the hydrosphere are considered a primary concern for environmental impact assessment because water is a critical medium for its transport and transformation. sumitomo-chem.co.jp Fenthion undergoes metabolism and degradation through biotic processes involving microbes in soil and water, as well as abiotic chemical reactions like hydrolysis and photolysis. brsmeas.orgsumitomo-chem.co.jp Assessing exposure requires understanding these pathways to determine the concentrations of the parent compound and its metabolites, such as Fenthion Sulfoxide (B87167), in various environmental compartments.
Methodological Approaches for Bioaccumulation and Biotransformation Potential Assessment
Fenthion is known to be metabolized by plants, animals, and microorganisms into several key degradation products. nih.govnih.gov The primary metabolites include Fenthion Sulfoxide, Fenthion Sulfone, Fenthion Oxon, Fenthion Oxon Sulfoxide, and Fenthion Oxon Sulfone. nih.govnih.gov These biotransformation processes are significant as the resulting oxidative metabolites can be more toxic than the parent compound. brsmeas.org
Assessing the potential for bioaccumulation is essential for understanding the risk to organisms higher up the food chain. Evidence of secondary poisoning in predatory and scavenger birds that consume carcasses of organisms exposed to fenthion suggests that the compound and its metabolites can bioaccumulate. brsmeas.org Methodological approaches to assess biotransformation involve laboratory and field studies that identify and quantify the metabolites in various organisms and environmental media. These studies help to understand the metabolic pathways and the rate at which fenthion is transformed into compounds like Fenthion Sulfoxide.
Advanced Environmental Monitoring Techniques for Fenthion Metabolites
Accurate monitoring of fenthion and its metabolites in the environment is fundamental for risk assessment. Advanced analytical techniques are employed for the sensitive and selective detection of these compounds. Isotope-labeled internal standards, such as Fenthion Sulfoxide-d6, play a critical role in these analyses. By incorporating a known concentration of the labeled standard into a sample, analysts can correct for variations in sample preparation and instrument response, thereby achieving highly accurate quantification of the target analyte, Fenthion Sulfoxide.
Modern analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred methods for monitoring fenthion metabolites. nih.govbohrium.comcabidigitallibrary.org These techniques provide the necessary selectivity and sensitivity to detect trace levels of contaminants in complex environmental matrices. Sample preparation is a crucial step, with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being widely adopted for their efficiency in extracting pesticides from diverse samples such as soil, water, and agricultural products. nih.gov
Given that ecosystems are often contaminated with a mixture of pesticides, multi-residue methods that can simultaneously detect and quantify numerous compounds are highly valuable. Such methods have been successfully developed for the analysis of non-polar pesticides, including fenthion, in both water and sediment. bohrium.comcabidigitallibrary.org
For water samples, classic liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME) are commonly used to isolate and preconcentrate the target analytes. bohrium.comcabidigitallibrary.orgamecj.com For the more complex sediment matrix, pressurized liquid extraction (PLE) has proven to be an effective technique, offering advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. bohrium.comcabidigitallibrary.orgarxiv.org The QuEChERS methodology has also been adapted for multi-residue analysis in sediments. arxiv.orgresearchgate.net The development of these robust methods allows for a more comprehensive assessment of environmental contamination by simultaneously evaluating both water and sediment compartments. cabidigitallibrary.org
The quantitative analysis of fenthion and its metabolites relies on sophisticated instrumentation and validated methodologies to ensure reliable results. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for this purpose, providing excellent accuracy and precision. nih.govdoaj.org To achieve accurate quantification, especially in complex matrices like crops or soil, matrix-matched calibration is often required to compensate for matrix effects that can suppress or enhance the analytical signal. nih.gov
Validation studies have demonstrated the effectiveness of these methods. For instance, a UHPLC-MS/MS method for fenthion and its five metabolites in various crops reported satisfactory recoveries (70% to 120%) and precision (relative standard deviation ≤15%) with a limit of quantitation (LOQ) of 0.01 mg/kg. nih.gov The table below summarizes the performance of various analytical techniques used for the quantification of fenthion residues in environmental samples.
| Matrix | Analytical Technique | Extraction Method | Limit of Quantitation (LOQ) | Recovery Rate (%) |
| Various Crops | UHPLC-MS/MS | QuEChERS | 0.01 mg/kg | 70 - 120 |
| Water | GC-MS/MS | Liquid-Liquid Extraction | 0.72–50.8 ng/L | 39 - 102 |
| Sediment | GC-MS/MS | Pressurized Liquid Extraction | 0.02–0.54 ng/g | 37 - 133 |
| Water | Spectrofluorimetry | DLLME | 5.0 ng/mL (Linear Range Start) | Not Specified |
This table is generated based on data from multiple sources. nih.govbohrium.comcabidigitallibrary.orgamecj.com
Conceptual Frameworks for Ecological Risk Prioritization
Ecological risk assessment for pesticides like fenthion follows a structured framework that includes hazard identification, exposure assessment, dose-response assessment, and risk characterization. brsmeas.org Fenthion has been identified as a significant hazard, being classified as very highly toxic to birds and highly toxic to estuarine and marine invertebrates. brsmeas.orgherts.ac.ukepa.gov
Risk prioritization is often conducted using a risk quotient (RQ) approach, which compares the measured or predicted environmental concentration (MEC or PEC) of a substance to a predicted no-effect concentration (PNEC) or another ecotoxicological threshold. cabidigitallibrary.org A high RQ value indicates a greater potential risk, helping to prioritize substances and locations for further investigation or risk mitigation. The U.S. Environmental Protection Agency (EPA) has also utilized a "risk cup" model to evaluate the aggregate risk from individual pesticides. epa.govepa.gov For fenthion, the ecological risks, particularly to avian and aquatic invertebrate populations, are a primary concern, prompting regulatory bodies to require additional toxicity data on its degradates, including Fenthion Sulfoxide, to refine risk assessments. epa.gov The simultaneous evaluation of contamination in both water and sediment is crucial, as pollutants accumulated in sediment can pose a significant risk to aquatic organisms even when concentrations in the overlying water are low. cabidigitallibrary.org
Advanced Research Applications and Future Directions
Mechanistic Elucidation of Environmental and Biological Processes Using Isotopic Tracers
Isotopically labeled compounds are indispensable for elucidating the intricate mechanisms of environmental and biological transformations of pesticides. nih.govwikipedia.org Fenthion (B1672539) Sulfoxide-d6, with its six deuterium (B1214612) atoms, acts as a stable isotopic tracer, allowing researchers to follow the metabolic fate of Fenthion Sulfoxide (B87167) with high precision and sensitivity.
When introduced into an experimental system, be it a soil microcosm, a cell culture, or a whole organism, Fenthion Sulfoxide-d6 behaves chemically identically to its non-deuterated counterpart. However, its increased mass allows it to be distinguished by mass spectrometry. This distinction is the foundation of its use in tracer studies. alfa-chemistry.com Researchers can track the appearance of the deuterium-labeled molecule and its subsequent transformation products, providing direct evidence of metabolic pathways. nih.gov
Key applications in mechanistic elucidation include:
Pathway Identification: By tracking the d6-label, scientists can identify the sequence of reactions that Fenthion Sulfoxide undergoes. This includes processes like oxidation, reduction, hydrolysis, and conjugation, leading to the formation of other metabolites.
Reaction Kinetics: The rate of disappearance of this compound and the rate of appearance of its labeled metabolites can be measured, providing crucial data on the kinetics of these biotransformation processes.
Distinguishing Biotic and Abiotic Degradation: In environmental samples, isotopic tracers can help differentiate between degradation caused by microorganisms (biotic) and degradation due to chemical reactions with the environment (abiotic), such as photolysis or hydrolysis. rsc.org
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that complements tracer studies. By analyzing the isotopic fractionation (the change in the ratio of heavy to light isotopes) of the parent compound during degradation, researchers can gain insights into the specific bonds being broken, which is characteristic of a particular degradation mechanism. rsc.orgnih.gov
Development of Predictive Models for Environmental Fate and Biotransformation
Predictive models are essential tools for assessing the potential risk of pesticides in the environment. epa.govhutton.ac.uk These models simulate the transport, transformation, and fate of chemicals in soil, water, and air. The accuracy of these models is highly dependent on the quality of the input data, which includes degradation rates and transformation pathways. epa.gov
This compound plays a critical role in generating the high-fidelity data required for the development and validation of such models. Its primary application in this context is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comdntb.gov.ua
The use of deuterated internal standards is crucial for several reasons:
Correction for Matrix Effects: Environmental samples (e.g., soil, water, biological tissues) are complex matrices that can interfere with the analytical signal, either suppressing or enhancing it. Because this compound is chemically identical to the analyte of interest (the non-deuterated Fenthion Sulfoxide), it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately corrected. dntb.gov.ua
Quantification Accuracy: Deuterated standards correct for sample loss during extraction and processing steps. Any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring that the final calculated concentration remains accurate. mdpi.com
By enabling precise and accurate quantification of Fenthion Sulfoxide in various environmental compartments over time, this compound provides the robust data needed to parameterize and validate environmental fate models. These models can then be used to predict environmental concentrations under different scenarios, aiding in regulatory decision-making and risk assessment. hutton.ac.uk
Table 1: Parameters for Environmental Fate Models Informed by Studies Using Deuterated Standards
| Model Parameter | Description | Role of this compound |
| Degradation Rate Constant (k) | The rate at which the compound breaks down in a specific medium (e.g., soil, water). | Used as an internal standard to accurately measure the concentration of Fenthion Sulfoxide over time, allowing for precise calculation of 'k'. |
| Metabolite Formation Fraction | The proportion of the parent compound that is transformed into a specific metabolite. | Enables accurate quantification of both the parent compound and its metabolites, providing reliable data on transformation fractions. |
| Sorption Coefficient (Kd) | The ratio of the compound's concentration in soil/sediment to its concentration in water at equilibrium. | Facilitates precise measurement of the compound in both solid and aqueous phases for accurate Kd determination. |
| Bioaccumulation Factor (BAF) | The ratio of the compound's concentration in an organism to its concentration in the surrounding environment. | As an internal standard, it ensures accurate measurement of the compound in biological tissues and environmental samples. |
Integration with Systems Biology Approaches (e.g., Metabolomics for Pathway Discovery)
Systems biology aims to understand the complex interactions within biological systems as a whole. researchgate.net Metabolomics, a key discipline within systems biology, involves the comprehensive analysis of all small-molecule metabolites in a biological sample. researchgate.netserdp-estcp.mil In the context of pesticide research, metabolomics can reveal the biochemical perturbations caused by exposure to a compound like fenthion and its metabolites. youtube.com
The integration of this compound into metabolomics workflows significantly enhances the quality and reliability of the data. As in environmental analysis, it is primarily used as an internal standard for the accurate quantification of Fenthion Sulfoxide. youtube.com This is particularly important in non-targeted metabolomics, where thousands of features are detected, and accurate quantification is necessary to identify statistically significant changes in response to pesticide exposure. youtube.com
The process typically involves:
Exposing a biological system (e.g., cells, tissues) to Fenthion.
Extracting the metabolites from the exposed and control samples.
Spiking the extracts with a known amount of this compound and other relevant deuterated standards.
Analyzing the samples using high-resolution mass spectrometry. researchgate.net
Using the signal from this compound to normalize and accurately quantify the corresponding unlabeled metabolite.
This approach allows researchers to build a quantitative picture of the metabolic changes induced by fenthion exposure. By mapping these changes onto known biochemical pathways, scientists can discover new metabolic pathways affected by the pesticide and identify potential biomarkers of exposure or effect. youtube.comresearchgate.net This information is crucial for understanding the mechanisms of toxicity and for developing more targeted and sensitive monitoring tools.
Research Gaps and Emerging Challenges in Deuterated Metabolite Studies
Despite the significant advantages of using deuterated compounds like this compound, several research gaps and challenges remain.
Metabolic Switching: A significant challenge in using deuterated compounds is the potential for "metabolic switching" or "metabolic shunting." researchgate.net The deuterium-carbon bond is stronger than the protium-carbon bond (a phenomenon known as the kinetic isotope effect). This can slow down the metabolism at the deuterated site, potentially causing the metabolic machinery of the organism to shift to alternative, non-deuterated sites on the molecule. This can lead to a different metabolite profile for the deuterated analog compared to the non-deuterated compound, which complicates the interpretation of tracer studies. researchgate.net
Synthesis and Availability: The synthesis of isotopically labeled compounds can be complex and expensive, limiting their availability for some researchers. The position and number of deuterium labels must be carefully chosen to be informative for the specific research question, which requires significant synthetic chemistry expertise.
Analytical Challenges: While mass spectrometry can easily differentiate between deuterated and non-deuterated compounds, chromatographic separation can sometimes be a challenge. In some cases, deuterated compounds may have slightly different retention times than their non-deuterated counterparts, which must be accounted for in analytical methods.
Limited Research on Metabolite Toxicity: There is often a lack of research on the potential toxicity of the breakdown products of pesticides. While the parent compound may be well-studied, its metabolites could have different, and sometimes greater, toxicity. Studies using deuterated standards can help to accurately quantify these metabolites, but further toxicological evaluation is often needed.
Table 2: Challenges in Deuterated Metabolite Research
| Challenge | Description | Implication for this compound Studies |
| Metabolic Switching | Altered metabolic pathways due to the kinetic isotope effect at the site of deuteration. researchgate.net | The degradation pathway of this compound might differ from the native compound, requiring careful interpretation of tracer study results. |
| In Vivo Unpredictability | Discrepancies between in vitro and in vivo results due to complex biological processes. | Laboratory findings on the fate of this compound may not fully represent its behavior in a complete ecosystem or organism. |
| Cost and Synthesis | The chemical synthesis of deuterated compounds is often complex and costly. | The availability and cost of this compound could be a limiting factor for its widespread use in research. |
| Analytical Complexity | Potential for chromatographic separation differences between labeled and unlabeled compounds. | Analytical methods must be carefully validated to ensure that the deuterated standard and the native analyte are correctly identified and quantified. |
Potential for Deuterated Analogs in Remediation Technology Development
Environmental remediation technologies aim to remove or detoxify pollutants from soil and water. The development and optimization of these technologies, such as bioremediation, phytoremediation, and in situ chemical oxidation (ISCO), require a thorough understanding of the degradation pathways and the efficiency of the process.
Isotopically labeled compounds like this compound can be instrumental in this area. By using the deuterated analog as a tracer, researchers can:
Verify Degradation Pathways: In bioremediation studies, this compound can be introduced into a system with specific microorganisms to confirm that they are capable of degrading the contaminant and to elucidate the pathway they use. nih.govnih.gov Stable Isotope Probing (SIP) is a technique where the labeled substrate (in this case, a deuterated or 13C-labeled version of the pesticide) is traced into the cellular biomass (like DNA, RNA, or phospholipids) of the microorganisms that are actively consuming it. nih.gov This allows for the direct identification of the specific microbes responsible for the degradation.
Quantify Remediation Efficiency: By spiking a contaminated sample with a known amount of this compound and then applying a remediation treatment (e.g., chemical oxidation), the disappearance of the labeled compound can be precisely monitored. This provides a clear and quantitative measure of the technology's effectiveness in destroying the target contaminant, distinguishing true degradation from other loss processes like sorption or dilution.
Optimize Remediation Conditions: Different conditions for a remediation technology (e.g., oxidant concentration in ISCO, nutrient levels in bioremediation) can be tested in parallel using the deuterated tracer to determine which parameters yield the most efficient and complete degradation of the contaminant.
Evaluate Natural Attenuation: At contaminated sites, CSIA can be used to provide evidence that natural attenuation (degradation by naturally occurring microbes) is taking place. dntb.gov.ua An enrichment of the heavier isotopes in the remaining contaminant pool is a strong indicator of biological degradation. dntb.gov.ua
The use of deuterated analogs in this context provides unequivocal evidence of contaminant destruction, which is crucial for validating the performance of new and existing remediation technologies and for making informed decisions about their implementation at contaminated sites. dntb.gov.ua
Q & A
Basic Research Questions
Q. How should Fenthion Sulfoxide-d6 be safely handled and stored in laboratory settings?
- Methodological Answer : Follow strict safety protocols outlined in its Safety Data Sheet (SDS). Use personal protective equipment (PPE) including gloves and eye protection, avoid ingestion/inhalation, and ensure adequate ventilation during handling. Store in a locked, dry, and cool environment (≤25°C) away from incompatible materials. Post-use, decontaminate surfaces and dispose of waste via certified facilities .
Q. What are the critical parameters for preparing this compound stock solutions for analytical workflows?
- Methodological Answer : Use high-purity solvents (e.g., acetonitrile or methanol) to prepare stock solutions. Verify solubility via sonication and centrifuge to remove particulates. Calibrate concentrations using UV-Vis or LC-MS/MS, referencing the compound’s molar absorptivity (if available) or deuterated isotopic purity (≥98%) as per supplier specifications. Store aliquots at -20°C to minimize degradation .
Q. How is this compound structurally characterized in purity validation?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H or ¹³C) with deuterated solvents (e.g., DMSO-d6) to confirm isotopic labeling and molecular structure. Cross-validate with high-resolution mass spectrometry (HRMS) to ensure accurate mass-to-charge ratios (m/z) matching its molecular formula (C₁₀H₉D₆O₄PS₂, MW 300.36) .
Advanced Research Questions
Q. How can this compound be optimized as an internal standard in LC-MS/MS quantification of pesticide residues?
- Methodological Answer : Validate its use by comparing ionization efficiency (e.g., ESI vs. APCI) and matrix effects in target samples (e.g., sediments or biological tissues). Perform spike-and-recovery tests at varying concentrations (e.g., 1–100 ng/g) to assess linearity (r² ≥0.99) and precision (%RSD <15%). Adjust chromatographic parameters (e.g., column chemistry, gradient elution) to resolve co-eluting analytes .
Q. What strategies resolve data discrepancies when this compound recovery rates vary across studies?
- Methodological Answer : Investigate sources of variability:
- Matrix Effects : Compare recovery in spiked vs. real-world samples (e.g., sediment vs. pure solvent).
- Instrumental Drift : Recalibrate MS detectors daily using reference standards.
- Deuterium Exchange : Monitor isotopic stability under different pH/temperature conditions via NMR.
Cross-reference methodologies from peer studies to identify systematic biases .
Q. How to design ecotoxicological studies for this compound despite limited environmental fate data?
- Methodological Answer : Conduct tiered assessments:
- Acute Toxicity : Use Daphnia magna or Danio rerio models to determine LC₅₀ values.
- Biodegradation : Track deuterium-labeled metabolites in simulated aquatic systems via LC-HRMS.
- Long-Term Exposure : Model bioaccumulation potential using logP (octanol-water partition coefficient) estimates. Note that current SDS data gaps (e.g., "no complete ecotoxicity studies") necessitate conservative risk assumptions .
Q. What analytical challenges arise when quantifying this compound in multi-residue pesticide panels?
- Methodological Answer : Address isotopic interference by confirming absence of isobaric overlaps (e.g., with non-deuterated fenthion derivatives). Use tandem MS/MS transitions (e.g., m/z 300→215 for quantification) to enhance specificity. Validate method robustness via inter-laboratory comparisons and proficiency testing .
Categorization and Formatting Notes
- Basic Questions (#1–3) focus on foundational handling, characterization, and application.
- Advanced Questions (#4–7) emphasize experimental optimization, data reconciliation, and ecological risk assessment.
- References are embedded as to align with evidence sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
